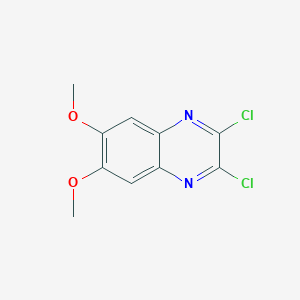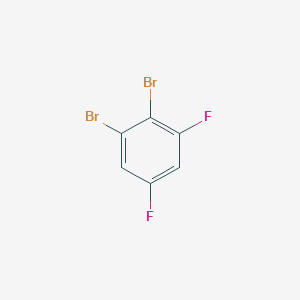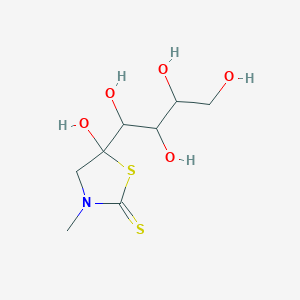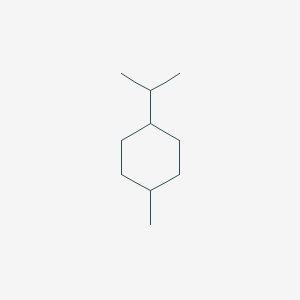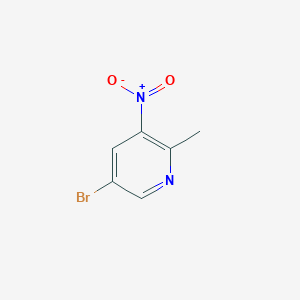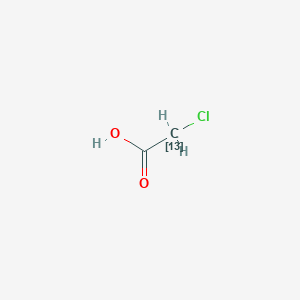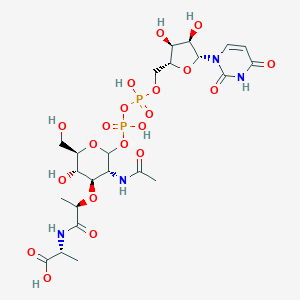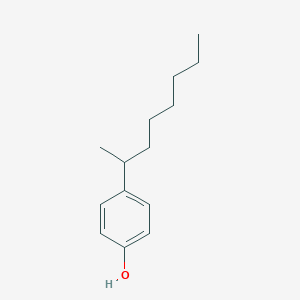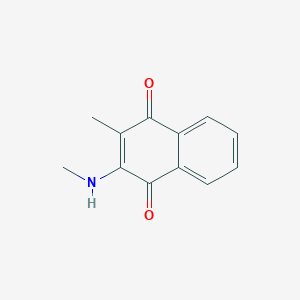
1,4-Naphthalenedione, 2-methyl-3-(methylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Naphthalenedione, 2-methyl-3-(methylamino)-, also known as Menadione, is a synthetic compound that belongs to the class of naphthoquinones. It is widely used in scientific research due to its potential applications in various fields, such as biochemistry, pharmacology, and medicine. Menadione is a yellow crystalline powder that is soluble in organic solvents and slightly soluble in water.
科学的研究の応用
1,4-Naphthalenedione, 2-methyl-3-(methylamino)- has been extensively studied for its potential applications in various fields of scientific research. In biochemistry, 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- is used as a substrate for the assay of NAD(P)H:quinone oxidoreductase (NQO1), an enzyme that plays a crucial role in the detoxification of xenobiotics and the protection of cells against oxidative stress. In pharmacology, 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- is used as a prodrug for the synthesis of vitamin K, which is essential for blood coagulation and bone metabolism. In medicine, 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- is used as a therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
1,4-Naphthalenedione, 2-methyl-3-(methylamino)- exerts its biological effects through several mechanisms, including the generation of reactive oxygen species (ROS), the induction of oxidative stress, and the modulation of cellular signaling pathways. 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- can undergo redox cycling, which leads to the production of ROS, such as superoxide anion and hydrogen peroxide. These ROS can cause oxidative damage to cellular macromolecules, such as DNA, proteins, and lipids, and trigger various cellular responses, such as apoptosis, inflammation, and autophagy. 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- can also activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which regulates the expression of antioxidant and detoxifying enzymes, and the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates the cell cycle and cell survival.
生化学的および生理学的効果
1,4-Naphthalenedione, 2-methyl-3-(methylamino)- has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- can inhibit the growth and proliferation of cancer cells, induce the differentiation and apoptosis of neuronal cells, and modulate the activity of enzymes and receptors. In vivo, 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- can improve the cognitive function and motor performance of animals, reduce the oxidative stress and inflammation in tissues, and enhance the immune response and wound healing.
実験室実験の利点と制限
1,4-Naphthalenedione, 2-methyl-3-(methylamino)- has several advantages and limitations for lab experiments. The advantages include its high purity, stability, and reproducibility, its low cost and availability, and its versatility and compatibility with various assays and models. The limitations include its potential toxicity and mutagenicity, its narrow therapeutic window and dose-dependent effects, and its susceptibility to degradation and oxidation.
将来の方向性
There are several future directions for the research on 1,4-Naphthalenedione, 2-methyl-3-(methylamino)-. These include the exploration of its potential applications in regenerative medicine, the development of its analogs and derivatives with improved efficacy and safety, the elucidation of its molecular targets and mechanisms of action, and the evaluation of its clinical efficacy and toxicity in human trials. 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- has the potential to become a promising therapeutic agent for the treatment of various diseases and disorders, and further research is needed to fully exploit its biological and medical potential.
合成法
1,4-Naphthalenedione, 2-methyl-3-(methylamino)- can be synthesized by several methods, including the oxidation of 2-methyl-1,4-naphthoquinone with potassium permanganate, the reduction of 2-methyl-1,4-naphthoquinone with sodium borohydride, and the reaction of 2-methyl-1,4-naphthoquinone with dimethylamine. The most commonly used method is the oxidation of 2-methyl-1,4-naphthoquinone with potassium permanganate, which yields 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- with high purity and yield.
特性
CAS番号 |
1694-01-5 |
|---|---|
製品名 |
1,4-Naphthalenedione, 2-methyl-3-(methylamino)- |
分子式 |
C12H11NO2 |
分子量 |
201.22 g/mol |
IUPAC名 |
2-methyl-3-(methylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C12H11NO2/c1-7-10(13-2)12(15)9-6-4-3-5-8(9)11(7)14/h3-6,13H,1-2H3 |
InChIキー |
WGCISMWFRZYHJR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)NC |
正規SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)NC |
同義語 |
2-METHYL-3-METHYLAMINO-1,4-NAPHTHOQUINONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



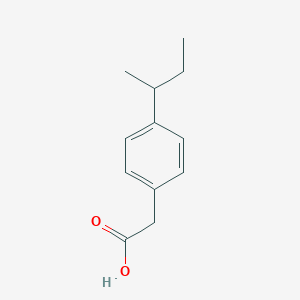
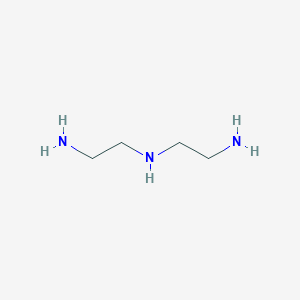
![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B155797.png)
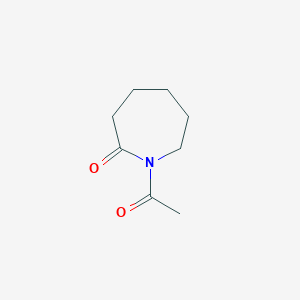
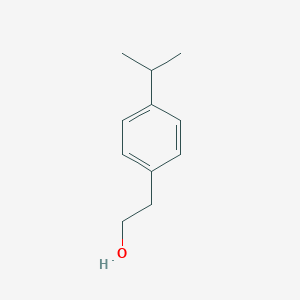
![1-Tricyclo[8.2.2.2(4,7)]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaen-5-yl-ethanone](/img/structure/B155803.png)
